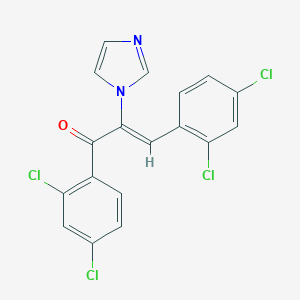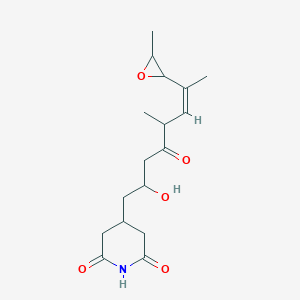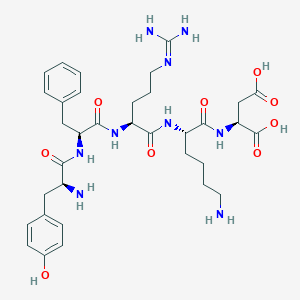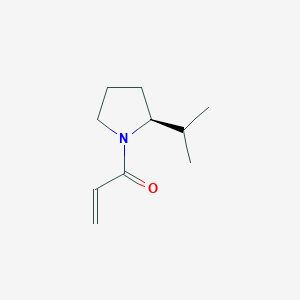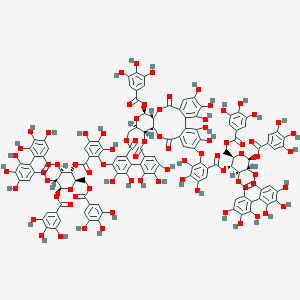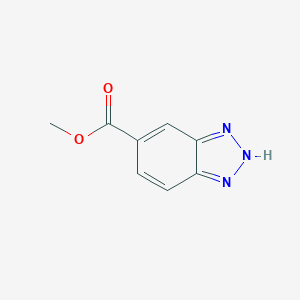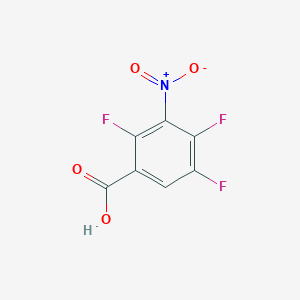![molecular formula C6H6O3 B056195 (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one CAS No. 120200-54-6](/img/structure/B56195.png)
(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one, also known as the crown ether derivative, is a cyclic organic compound with a unique structure. This compound has been widely studied due to its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In
Applications De Recherche Scientifique
The crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative has been extensively studied for its potential applications in scientific research. One of (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one most promising areas of research is in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one field of biochemistry and pharmacology. This compound has been shown to have a high affinity for certain metal ions, such as potassium and sodium, and can be used as a selective ionophore for (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onese ions. This property has led to (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one development of new methods for detecting and measuring metal ions in biological samples.
Mécanisme D'action
The mechanism of action of (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative is based on its ability to selectively bind to metal ions. This binding occurs through (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one formation of coordination complexes between (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner and (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one metal ion. This complex formation can lead to changes in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one chemical and physical properties of (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one metal ion, which can be used to detect and measure (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one ion in biological samples.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative are related to its ability to selectively bind to metal ions. This binding can lead to changes in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one activity of enzymes and o(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner proteins that require metal ions for (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oneir function. The crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative has also been shown to have potential applications in drug delivery, as it can selectively bind to certain metal ions and transport drugs to specific cells or tissues.
Avantages Et Limitations Des Expériences En Laboratoire
The crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative has several advantages for use in laboratory experiments. It has a high affinity for certain metal ions, making it a useful tool for detecting and measuring (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onese ions in biological samples. It is also relatively easy to syn(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onesize and has been optimized for high yields and purity. However, (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onere are also limitations to its use. The crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative can be toxic to cells at high concentrations, which can limit its use in certain experiments. It also has limited selectivity for certain metal ions, which can lead to false positive results in certain assays.
Orientations Futures
There are several future directions for research on (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative. One area of interest is in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one development of new methods for detecting and measuring metal ions in biological samples. This could lead to advances in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one diagnosis and treatment of diseases related to metal ion imbalances. Ano(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner area of interest is in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one development of new drug delivery systems based on (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one selective binding properties of (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative. This could lead to more targeted and effective treatments for a variety of diseases. Finally, (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onere is potential for (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative to be used in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one development of new materials with unique properties, such as sensors and catalysts.
Méthodes De Synthèse
The syn(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onesis method of (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one involves (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one reaction of 2,3-epoxy-1-propanol with ethylene glycol in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one presence of a catalyst. The resulting product is (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onen treated with a strong acid to form (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative. This syn(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onesis method has been widely used in (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one laboratory setting and has been optimized for high yields and purity.
Propriétés
Numéro CAS |
120200-54-6 |
|---|---|
Nom du produit |
(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one |
Formule moléculaire |
C6H6O3 |
Poids moléculaire |
126.11 g/mol |
Nom IUPAC |
(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one |
InChI |
InChI=1S/C6H6O3/c7-2-1-3-5-6(9-5)4(2)8-3/h3-6H,1H2/t3-,4+,5-,6+/m1/s1 |
Clé InChI |
ZHLTWTLPLRCHHK-MOJAZDJTSA-N |
SMILES isomérique |
C1[C@@H]2[C@@H]3[C@@H](O3)[C@H](C1=O)O2 |
SMILES |
C1C2C3C(O3)C(C1=O)O2 |
SMILES canonique |
C1C2C3C(O3)C(C1=O)O2 |
Synonymes |
3,8-Dioxatricyclo[3.2.1.02,4]octan-6-one, [1R-(1-alpha-,2-bta-,4-bta-,4-alpha-)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



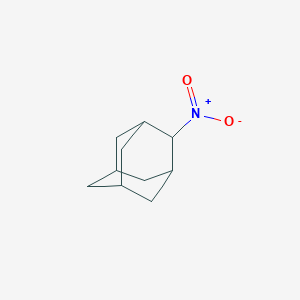
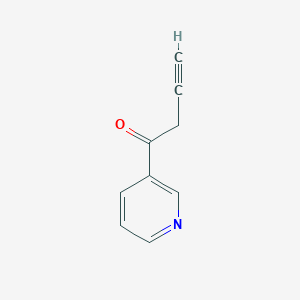
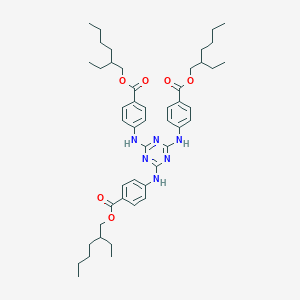
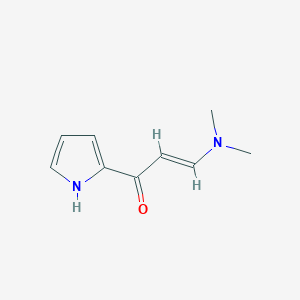
![2-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B56123.png)
![7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole](/img/structure/B56124.png)
